molecular formula C12H18O2 B085598 1,4-Dimethoxy-2,3,5,6-tetramethylbenzene CAS No. 13199-54-7

1,4-Dimethoxy-2,3,5,6-tetramethylbenzene

Cat. No. B085598
CAS RN: 13199-54-7
M. Wt: 194.27 g/mol
InChI Key: CPDNGRVWRPXTGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dimethoxy-2,3,5,6-tetramethylbenzene, also known as p-menthane-3,8-diol (PMD), is a natural compound that is found in the leaves of the lemon-scented gum tree (Corymbia citriodora). It is commonly used as an insect repellent due to its strong mosquito-repelling properties. PMD has gained popularity as a natural alternative to synthetic insect repellents, such as DEET, due to its low toxicity and effectiveness against a wide range of insects.

Mechanism Of Action

PMD works by interfering with the insect's olfactory system, making it difficult for the insect to locate its host. PMD also acts as a repellent by creating an unpleasant smell that repels insects.

Biochemical And Physiological Effects

PMD has been shown to have no significant effect on human physiology or biochemistry. It is safe for use on human skin and has minimal absorption through the skin.

Advantages And Limitations For Lab Experiments

PMD is a useful tool for researchers studying insect behavior and ecology. Its effectiveness as an insect repellent allows researchers to manipulate insect behavior and test hypotheses about insect ecology. However, PMD has limitations as a research tool, as its effectiveness can vary depending on the species of insect being studied.

Future Directions

1. Further research is needed to understand the mechanism of action of PMD on insect olfactory systems.
2. The effectiveness of PMD against different species of insects needs to be studied to determine its potential as a broad-spectrum insect repellent.
3. The potential use of PMD as a natural alternative to synthetic insecticides needs to be explored.
4. The safety and toxicity of PMD on non-target organisms needs to be studied to determine its potential impact on the environment.

Synthesis Methods

PMD can be extracted from the leaves of the lemon-scented gum tree using steam distillation. Alternatively, it can be synthesized from p-cymene, a compound found in essential oils of various plants, through a series of chemical reactions.

Scientific Research Applications

PMD has been extensively studied for its insect-repelling properties. Scientific research has shown that PMD is effective against a wide range of insects, including mosquitoes, ticks, and flies. PMD has also been found to be safe for use on human skin and has a low toxicity profile.

properties

CAS RN

13199-54-7

Product Name

1,4-Dimethoxy-2,3,5,6-tetramethylbenzene

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

1,4-dimethoxy-2,3,5,6-tetramethylbenzene

InChI

InChI=1S/C12H18O2/c1-7-8(2)12(14-6)10(4)9(3)11(7)13-5/h1-6H3

InChI Key

CPDNGRVWRPXTGS-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C(=C1OC)C)C)OC)C

Canonical SMILES

CC1=C(C(=C(C(=C1OC)C)C)OC)C

Origin of Product

United States

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